molecular formula C24H29NO5 B557330 Fmoc-N-Me-Thr(tBu)-OH CAS No. 117106-20-4

Fmoc-N-Me-Thr(tBu)-OH

Cat. No.: B557330
CAS No.: 117106-20-4
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-VFNWGFHPSA-N
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Description

Fmoc-N-Me-Thr(tBu)-OH is a protected, N-methylated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its structure comprises:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino terminus, enabling stepwise peptide elongation .
  • N-methylation: Enhances peptide metabolic stability and bioavailability by reducing enzymatic degradation and improving membrane permeability .
  • tert-butyl (tBu) protection: Shields the hydroxyl group of threonine during synthesis, preventing unwanted side reactions .

This compound (CAS: 117106-20-4; molecular formula: C₂₄H₂₉NO₅; molecular weight: 411.49 g/mol) is critical for synthesizing peptides with improved pharmacokinetic properties. Its steric hindrance, due to the tBu and N-methyl groups, necessitates optimized coupling conditions in SPPS .

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426643
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
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Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-20-4
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine
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Preparation Methods

Threonine Esterification and tert-Butyl Protection

The solution-phase synthesis begins with threonine (Thr) esterification using methanol and thionyl chloride (SOCl2\text{SOCl}_2) under acidic conditions. This step generates Thr-OMe·HCl, a methyl ester intermediate, via nucleophilic acyl substitution. Subsequent tert-butyl protection of the hydroxyl group employs isobutene (C4H8\text{C}_4\text{H}_8) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) with sulfuric acid (H2SO4\text{H}_2\text{SO}_4) catalysis. The acidic environment facilitates the formation of Thr(tBu)-OMe, achieving >85% yield under optimized mass ratios of methanol:thionyl chloride:Thr (18–25:4–8:5).

Saponification and Fmoc Protection

Thr(tBu)-OMe undergoes saponification with 30–40% sodium hydroxide (NaOH\text{NaOH}) at 0–10°C to yield Thr(tBu)-OH. The carboxylic acid is then activated using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a 2.5–3:1 mass ratio relative to Thr. This step proceeds at 10–15°C for 12–24 hours, forming Fmoc-Thr(tBu)-OH with minimal racemization.

N-Methylation via Alkylation

N-methylation employs dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) or methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions. The α-amino group, transiently protected with o-nitrobenzenesulfonyl (o-NBS) chloride, undergoes alkylation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This method achieves >90% methylation efficiency, though steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours).

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Temporary Protection

The solid-phase approach utilizes 2-chlorotrityl chloride (2-CTC) resin to anchor Thr(tBu)-OH via its carboxylic acid. This immobilization prevents side reactions during subsequent steps. After loading, the Fmoc group is removed with 20% piperidine in DMF, exposing the α-amino group for o-NBS protection.

On-Resin Methylation Strategies

Methylation efficiency varies with the alkylating agent:

  • Dimethyl sulfate : Exhibits higher reactivity but requires careful pH control to avoid resin degradation.

  • Methyl iodide : Less reactive but offers superior compatibility with acid-labile tert-butyl groups.

Reaction conditions (10–15°C, 12–24 hours) and DBU concentration (2–5 equiv) are critical for achieving >85% conversion.

Cleavage and Purification

Post-methylation, the o-NBS group is removed using mercaptoethanol (HSCH2CH2OH\text{HSCH}_2\text{CH}_2\text{OH}), and the product is cleaved from the resin with 1% trifluoroacetic acid (TFA) in dichloromethane. Final purification via ethyl acetate recrystallization yields Fmoc-N-Me-Thr(tBu)-OH with 97% purity (HPLC).

Comparative Analysis of Synthesis Methods

Parameter Solution-Phase Solid-Phase
Reaction Steps 45
Yield 70–75%65–70%
Purity (HPLC) 95–97%97–99%
Scalability Industrial (>1 kg batches)Lab-scale (<100 g)
Key Advantage Lower cost of reagentsReduced racemization risk

Analytical Characterization and Quality Control

Physicochemical Properties

  • Melting Point : 220–225°C

  • Optical Rotation : [α]D22=+16.0[\alpha]^{22}_D = +16.0^\circ (c = 0.5% in methanol)

  • Molecular Formula : C24H29NO5\text{C}_{24}\text{H}_{29}\text{NO}_5 (MW: 411.49 g/mol)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, Fmoc aromatic), 4.40 (m, α-H), 1.40 (s, tBu).

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).

Industrial Applications and Challenges

Peptide Synthesis Compatibility

This compound is integral to synthesizing N-methylated peptides with enhanced metabolic stability. Its tert-butyl and Fmoc protections prevent side-chain interference during SPPS, enabling efficient chain elongation.

Optimization Opportunities

  • Catalyst Development : Transition-metal catalysts could streamline N-methylation steps.

  • Solvent Systems : Replacement of dichloromethane with eco-friendly alternatives (e.g., cyclopentyl methyl ether) is under investigation .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like carbodiimides or uronium salts.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    tBu Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure.

Major Products Formed:

    Fmoc Deprotection: N-Methyl-Threonine(t-Butyl)-OH.

    tBu Deprotection: N-Methyl-Threonine-OH.

    Coupling Reactions: Peptides or proteins with N-Methyl-Threonine residues.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Thr(tBu)-OH is primarily recognized for its role in solid-phase peptide synthesis (SPPS). It allows researchers to efficiently assemble complex peptide sequences with high purity and yield. The Fmoc (fluorenylmethoxycarbonyl) protecting group is particularly advantageous in this context, as it can be easily removed under mild conditions, facilitating the synthesis process without compromising the integrity of the peptide backbone.

Key Studies:

  • A study demonstrated the effective use of this compound in synthesizing N-methyl amino acids, which are crucial for developing peptidomimetic drugs. This method utilized a 2-chlorotrityl chloride resin as a temporary protective group, enhancing efficiency in peptide assembly (Román et al., 2023) .
  • Research on self-assembled structures formed by Fmoc variants highlighted how this compound influences morphological changes, relevant for material science applications (Kshtriya et al., 2021) .

Drug Development

The unique properties of this compound make it invaluable in pharmaceutical research. Its ability to enhance the stability and bioactivity of peptides facilitates the design of novel therapeutics targeting specific biological pathways.

Applications:

  • The compound is utilized to create peptide-based drugs that can effectively target diseases, thereby improving therapeutic efficacy. Its role in modifying peptide structures contributes to developing more effective drug formulations .

Bioconjugation

Bioconjugation processes benefit from the use of this compound, as it enables the attachment of peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that improve treatment specificity and efficacy.

Insights:

  • The compound's utility in bioconjugation allows researchers to link peptides with imaging agents or other therapeutic molecules, enhancing diagnostic and therapeutic interventions .

Protein Engineering

In protein engineering, this compound is employed to modify protein structures. This modification enhances protein functionality and interaction with other biomolecules, which is critical for understanding biological processes and developing new treatments.

Research Findings:

  • Studies have shown that using this compound aids in studying protein interactions and functions, which are vital for advancing our understanding of various diseases .

Analytical Chemistry

This compound also finds applications in analytical chemistry, particularly in methods that study peptide interactions and stability. Understanding these interactions is crucial for characterizing biological processes and ensuring quality control in biopharmaceuticals.

Applications:

  • The compound plays a role in characterizing peptides and proteins, providing insights into their structure and function essential for biopharmaceutical development .

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-Threonine(t-Butyl)-OH involves its incorporation into peptides and proteins during SPPS. The Fmoc and tBu protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups are removed to yield the desired peptide or protein.

Comparison with Similar Compounds

Structural Features
Compound Backbone Type Protecting Groups Molecular Weight (g/mol) CAS Number Key Structural Differences
Fmoc-N-Me-Thr(tBu)-OH α-amino acid Fmoc (N), tBu (O-Thr) 411.49 117106-20-4 Bulky tBu and N-methyl groups
Fmoc-N-Me-βAla-OH β-amino acid Fmoc (N) 325.36 N/A β-carbon backbone; no hydroxyl group
Fmoc-Thr(tBu)-OH α-amino acid Fmoc (N), tBu (O-Thr) 397.46 71989-35-0 Lacks N-methyl group
Fmoc-Allo-Thr(tBu)-OH α-amino acid Fmoc (N), tBu (O-Thr) 397.46 201481-37-0 D-stereoisomer at β-carbon

Key Observations :

  • Steric Effects: The tBu and N-methyl groups in this compound increase steric hindrance compared to non-methylated analogs like Fmoc-Thr(tBu)-OH, requiring longer coupling times in SPPS .
  • Backbone Flexibility: Fmoc-N-Me-βAla-OH, a β-amino acid, exhibits greater conformational flexibility than α-amino acids, influencing peptide secondary structure .

Methylation Strategies :

  • Reagents : Dimethyl sulfate and methyl iodide yield comparable purity (>90%) for this compound and Fmoc-N-Me-βAla-OH .
  • Resin Reusability : 2-CTC resin reuse maintains >90% purity for both compounds, reducing synthesis costs .

Yield and Purity Data :

Compound Theoretical Yield (%) Purity (RP-HPLC) Key Impurities
This compound 70–80 81–90% Partially deprotected tBu (~33%)
Fmoc-N-Me-βAla-OH 70–80 96% Minimal (<5%)

Notes:

  • This compound exhibits partial tBu deprotection during synthesis, detectable via ¹H NMR (32.99% deprotection) .
  • Fmoc-N-Me-βAla-OH shows higher mass spectrometry abundance (96.13% vs. 81.04%), suggesting superior stability .
Physicochemical Properties
Property This compound Fmoc-Thr(tBu)-OH Fmoc-Allo-Thr(tBu)-OH
Melting Point (°C) 124–128 124–128 Not reported
Solubility DMSO, DMF DMSO, DMF DMSO, DMF
Chiral Purity >98% >98% >98%

Analytical Methods :

  • RP-HPLC : Gradients of 50–100% acetonitrile (8 min) resolve this compound effectively .
  • ESI-TOF MS : Confirms molecular ions ([M+H]⁺ = 412.2118 for this compound) .
  • ¹H/¹³C NMR : Identifies stereochemistry and partial deprotection .

Commercial Considerations :

  • Cost : this compound is priced at €51–340/g (CymitQuimica), reflecting its complex synthesis .
  • Availability: Supplied by Bachem, Sigma-Aldrich, and Novabiochem, with GMP-grade options for clinical use .

Biological Activity

Fmoc-N-Me-Thr(tBu)-OH, a protected derivative of threonine with N-methylation, has garnered attention in the field of peptide synthesis and biological research. This compound is particularly notable for its implications in enhancing the bioavailability and stability of peptides, which are crucial for therapeutic applications. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A key method employed is the Biron−Kessler method, which allows for efficient N-methylation without racemization. The process utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, facilitating high yields and purity in the final product .

Synthesis Overview:

  • Reagents: Dimethyl sulfate or methyl iodide are commonly used as methylating agents.
  • Resin: 2-CTC resin enables reusability and enhances cost-effectiveness.
  • Yield: High yields and purity (≥99%) are reported for the synthesized compound .

The N-methylation of amino acids like threonine is known to influence peptide conformation and biological activity. This modification can enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic properties. This compound is particularly relevant in designing peptides that target specific receptors or pathways in biological systems.

Case Studies

  • Peptide Stability and Bioavailability:
    A study demonstrated that peptides incorporating this compound exhibited improved stability in serum compared to their non-methylated counterparts. This was attributed to reduced susceptibility to proteolytic enzymes, enhancing their potential as therapeutic agents .
  • Anticoagulant Activity:
    Research highlighted the anticoagulant properties of peptides synthesized with this compound. These peptides showed significant inhibition of thrombin activity, suggesting potential applications in anticoagulant therapy .
  • Neuroactive Peptides:
    Another investigation focused on neuroactive peptides containing this compound, revealing enhanced binding affinity to cannabinoid receptors. This indicates its potential role in modulating neurological pathways and developing treatments for neurological disorders .

Comparative Analysis of Biological Activities

Activity This compound Non-Methylated Threonine
Stability in Serum HigherLower
Proteolytic Resistance EnhancedStandard
Anticoagulant Activity SignificantMinimal
Receptor Binding Affinity IncreasedBaseline

Q & A

Q. What are the molecular formula, CAS number, and structural features of Fmoc-N-Me-Thr(tBu)-OH?

  • Molecular formula : C₂₄H₂₉NO₅ (molecular weight: 411.50) .
  • CAS number : 117106-20-4 .
  • Structural features : The compound contains an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, an N-methylated amino group, and a tert-butyl (tBu)-protected hydroxyl group on the threonine side chain. This design enhances steric protection during solid-phase peptide synthesis (SPPS) .

Q. What is the recommended protocol for synthesizing this compound?

  • Methodology :

N-Methylation : Start with H-Thr(tBu)-OH. Use o-nitrobenzenesulfonyl (o-NBS) protection followed by methyl iodide for N-methylation .

Deprotection : Remove the o-NBS group under mild basic conditions to yield H-N-Me-Thr(tBu)-OH .

Fmoc Protection : React with Fmoc-OSu (N-hydroxysuccinimide ester) in dimethylformamide (DMF) to introduce the Fmoc group. Purify via reverse-phase HPLC (RP-HPLC) .

  • Yield Optimization : Use a 2-CTC resin as a temporary protecting group to minimize side reactions .

Q. How should this compound be stored to maintain stability?

  • Short-term : Store at -20°C for up to 1 month.
  • Long-term : Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting solutions .
  • Solubility Enhancement : Warm to 37°C and sonicate in solvents like DMF or dichloromethane (DCM) before use .

Advanced Research Questions

Q. How does N-methylation impact coupling efficiency and steric hindrance during SPPS?

  • Coupling Challenges : N-methylation reduces nucleophilicity of the amino group, requiring activated coupling reagents (e.g., HATU or PyBOP) and extended reaction times (2–4 hours) .
  • Steric Effects : The tert-butyl group on threonine further increases steric hindrance. Pre-activate the amino acid with 1-hydroxybenzotriazole (HOBt) to improve incorporation .

Q. What analytical methods are recommended to validate purity and structural integrity?

  • Purity Analysis : Use RP-HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) .
  • Mass Confirmation : Employ ESI-MS or MALDI-TOF MS to verify molecular weight (expected [M+H]⁺: 412.5) .
  • Contamination Checks : Monitor for residual o-NBS or Fmoc-OSu byproducts via NMR (¹H and ¹³C) .

Q. How can researchers address low solubility of this compound in peptide synthesis?

  • Solvent Selection : Use DMF:DCM (1:1) mixtures for improved solubility .
  • In-Situ Activation : Pre-dissolve in DMF with 0.1 M HOBt to prevent aggregation during coupling .
  • Alternative Protecting Groups : Compare with Fmoc-N-Me-Thr(Bzl)-OH (benzyl protection) to assess solubility trade-offs .

Q. What experimental strategies resolve contradictions in reported coupling efficiencies for N-methylated amino acids?

  • Case Study : Steglich esterification failed for Ac-Thr(tBu)-OH but succeeded for Fmoc-Thr(tBu)-OH due to enhanced activation by the Fmoc group .
  • Systematic Comparison : Test coupling reagents (e.g., DIC vs. HATU), temperatures (0°C vs. RT), and resin types (2-CTC vs. Wang resin) to identify optimal conditions .

Methodological Considerations

Q. How to design experiments assessing the impact of this compound on peptide secondary structures?

  • Circular Dichroism (CD) : Analyze α-helix or β-sheet propensity in model peptides (e.g., Ala-rich sequences) .
  • Molecular Dynamics (MD) Simulations : Compare conformational flexibility with non-methylated analogs .

Q. What quality control steps ensure batch-to-batch consistency in synthesized peptides containing this residue?

  • QC Metrics :
  • Purity ≥98% by HPLC .
  • Correct amino acid composition via amino acid analysis (AAA) .
  • Absence of deletion sequences by LC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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